molecular formula C10H14O4 B2812357 Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 625100-09-6

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B2812357
CAS No.: 625100-09-6
M. Wt: 198.218
InChI Key: DSUVBQLGYGGODF-WHUPJOBBSA-N
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Description

Methyl (1S,5R)-9-oxo-3-oxabicyclo[331]nonane-7-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using catalysts and specific reaction conditions to form the bicyclic structure. The reaction conditions often include the use of solvents, temperature control, and sometimes pressure adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and the overall metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

  • Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
  • Methyl (1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

Uniqueness

Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl (1R,5S)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-10(12)6-2-7-4-14-5-8(3-6)9(7)11/h6-8H,2-5H2,1H3/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUVBQLGYGGODF-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2COC[C@H](C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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